molecular formula C18H38N6O7 B13825142 (2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-((1S,2S,3R,4S,6R)-2,4,6-triamino-3-((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yloxy)cyclohexyloxy)tetrahydro-2H-pyran-3,5-diol CAS No. 1217471-25-4

(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-((1S,2S,3R,4S,6R)-2,4,6-triamino-3-((2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydro-2H-pyran-2-yloxy)cyclohexyloxy)tetrahydro-2H-pyran-3,5-diol

Cat. No.: B13825142
CAS No.: 1217471-25-4
M. Wt: 450.5 g/mol
InChI Key: SBBCTZWWJRQZLW-GXWDPVGMSA-N
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Description

The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL is a complex organic molecule with multiple amino and hydroxyl groups. This compound is notable for its intricate structure, which includes several stereocenters, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration at each stereocenter. Common reagents used in these synthetic routes include protecting groups such as tert-butyldimethylsilyl (TBDMS) and benzyl (Bn) groups, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation occurs without side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or aldehydes, while reduction of the amino groups could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and stereocenters make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound can be used as a probe to study enzyme-substrate interactions. Its multiple amino groups allow it to form strong interactions with enzymes, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug candidate. Its multiple functional groups allow it to interact with various biological targets, making it a promising lead compound for drug development.

Industry

In industry, the compound can be used as a precursor for the synthesis of polymers and other materials. Its multiple functional groups allow it to undergo polymerization reactions, making it useful in the production of advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL involves its interaction with specific molecular targets in the body. The compound’s multiple amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R,3R,4S,5S,6R)-4-AMINO-2-[(1S,2S,3R,4S,6R)-4,6-DIAMINO-3-[(2R,3R,6S)-3-AMINO-6-(AMINOMETHYL)OXAN-2-YL]OXY-2-HYDROXY-CYCLOHEXYL]OXY-6-(HYDROXYMETHYL)OXANE-3,5-DIOL lies in its specific arrangement of functional groups and stereocenters. This configuration allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

1217471-25-4

Molecular Formula

C18H38N6O7

Molecular Weight

450.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-4-amino-2-(hydroxymethyl)-6-[(1S,2S,3R,4S,6R)-2,4,6-triamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,5-diol

InChI

InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(12(15)24)31-18-14(27)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11-,12-,13+,14+,15+,16-,17+,18+/m0/s1

InChI Key

SBBCTZWWJRQZLW-GXWDPVGMSA-N

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2N)OC3C(C(C(C(O3)CO)O)N)O)N)N)N

Origin of Product

United States

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